N-(2-Methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine
Description
N-(2-Methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core linked to a 2-methylimidazo[1,2-a]pyridine moiety and a 2-methoxyphenyl substituent. This structure combines aromatic and nitrogen-rich systems, which are common in bioactive molecules targeting kinases, antimicrobial agents, or anticancer drugs .
Properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16N4OS/c1-12-17(22-10-6-5-9-16(22)19-12)14-11-24-18(21-14)20-13-7-3-4-8-15(13)23-2/h3-11H,1-2H3,(H,20,21) |
InChI Key |
ILKSGPGCWWKYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-230798-B involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods for WAY-230798-B may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s 2-amine group undergoes nucleophilic substitution, particularly under acidic or basic conditions. Key reactions include:
For example, coupling with 4-methoxyphenyldiazonium chloride forms azo derivatives, a reaction critical for developing chromophores .
Oxidation Reactions
The imidazo[1,2-a]pyridine core is susceptible to oxidation, particularly at the C-3 position:
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| H₂O₂ | Acetic acid, 80°C | Formation of imidazo[1,2-a]pyridine N-oxide | |
| mCPBA | Dichloromethane, RT | Epoxidation of adjacent double bonds |
Oxidation modifies electronic properties, enhancing interactions with biological targets like kinases.
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution to the para position:
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-methoxyphenyl derivatives | |
| Sulfonation | SO₃/H₂SO₄ | Sulfonated aryl groups |
These reactions are utilized to introduce polar groups for solubility enhancement.
Cross-Coupling Reactions
The thiazole and imidazo[1,2-a]pyridine rings participate in metal-catalyzed couplings:
| Coupling Type | Catalysts/Reagents | Applications | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for drug design | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation |
These reactions enable modular derivatization for structure-activity relationship (SAR) studies .
Reduction Reactions
Selective reduction of the imidazo[1,2-a]pyridine ring is achieved under mild conditions:
| Reducing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| NaBH₄ | MeOH, RT | Partial saturation of the pyridine ring | |
| H₂, Pd/C | Ethanol, 50°C | Fully reduced imidazoline derivative |
Reduction alters the compound’s planarity, affecting binding to DNA or proteins.
Complexation Reactions
The nitrogen and sulfur atoms act as ligands for metal ions:
| Metal Ion | Conditions | Complex Type | Source |
|---|---|---|---|
| Cu(II) | Methanol, RT | Square-planar complexes | |
| Fe(III) | Aqueous HCl | Octahedral coordination polymers |
These complexes are explored for catalytic and antimicrobial applications .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Products | Mechanism | Source |
|---|---|---|---|
| 200–300°C | CO₂, NH₃, SO₂ | Ring-opening and fragmentation | |
| >300°C | Polycyclic aromatic hydrocarbons | Carbonization |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the imidazo[1,2-a]pyridine moiety:
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV light (254 nm) | Cyclobutane-fused dimer | Photoresponsive materials |
Biological Reactivity
The compound interacts with enzymes via covalent/non-covalent bonding:
| Target | Interaction Type | Biological Effect | Source |
|---|---|---|---|
| Tyrosine kinase | ATP-binding inhibition | Antiproliferative activity | |
| DNA topoisomerase II | Intercalation | Genotoxic effects |
Scientific Research Applications
Anticancer Applications
Research indicates that N-(2-Methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is essential for preventing tumor growth.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to halted proliferation of malignant cells.
In vitro studies have demonstrated that this compound can significantly reduce cell viability in human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) .
Antimicrobial Activity
The compound also displays promising antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial effect is believed to arise from the disruption of bacterial cell membrane integrity and interference with metabolic processes .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with imidazo[1,2-a]pyridine precursors.
- Cyclization Processes : Facilitating the formation of the thiazole ring through cyclization techniques .
Mechanism Insights
The compound interacts with various biological targets:
- It has been shown to modulate key signaling pathways involved in cell survival and apoptosis.
- Its structure allows for binding to specific enzymes or receptors that play crucial roles in cancer cell proliferation and microbial resistance .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
Mechanism of Action
The mechanism of action of WAY-230798-B involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. These interactions can result in various biological effects, such as the modulation of signal transduction pathways or the inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
- N-(2-Methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine (): Replacing the pyridine ring in the imidazo[1,2-a]pyridine core with pyrimidine introduces an additional nitrogen atom. Pyrimidine-containing analogs often exhibit altered pharmacokinetics due to enhanced polarity .
Substituent Positioning on Imidazopyridine
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine ():
The methoxyphenyl group is directly attached to the imidazopyridine ring (position 2) instead of the thiazole. This positional isomerism likely impacts target selectivity, as the spatial arrangement of substituents influences binding to enzymes or receptors .
Substituent Variations on the Aromatic Rings
Methoxy vs. Ethyl Phenyl Groups
- However, the ethyl group lacks the electron-donating effects of methoxy, which may reduce interactions with polar binding pockets .
Methylation on Imidazopyridine
- 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine ():
Adding a methyl group at position 7 of the imidazopyridine enhances steric bulk and metabolic stability. However, the absence of the methoxyphenyl substituent simplifies the structure, possibly reducing target affinity compared to the parent compound .
Thiazole-Linked Pyridine Derivatives
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine (): This analog replaces the imidazopyridine with a pyridine ring.
Tautomerism and Electronic Effects
Antitubercular and Antimicrobial Activity
- 4-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine (): Thiazol-2-amines with trifluoromethyl groups exhibit anti-tubercular activity (MIC: <1 µg/mL). The parent compound’s imidazopyridine moiety may enhance activity against resistant strains .
Biological Activity
N-(2-Methoxyphenyl)-4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
- Molecular Formula : C18H16N4OS
- Molecular Weight : 336.41 g/mol
- CAS Number : 315703-56-1
Synthesis
The synthesis of N-(2-Methoxyphenyl)-4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-amine typically involves multi-step reactions starting from the preparation of the imidazo[1,2-a]pyridine core through condensation reactions and cyclization methods. The final product is obtained after several purification steps to ensure high purity for biological testing .
Anticancer Properties
Research has shown that thiazole derivatives exhibit significant anticancer properties. For example, similar compounds have been tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-YL)-1,3-thiazol-2-amine has been evaluated alongside other thiazole derivatives and demonstrated moderate antiproliferative activity against various human cancer cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SGC-7901 | 15 | Tubulin inhibition |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| N-(2-Methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-YL)-1,3-thiazol-2-amine | Various | Moderate | Tubulin dynamics disruption |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on its efficacy compared to established antibiotics are still under investigation .
The mechanism by which N-(2-Methoxyphenyl)-4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-amine exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various cellular receptors, influencing downstream signaling pathways critical for tumor growth and metastasis .
Case Studies
Recent studies have highlighted the effectiveness of thiazole derivatives in cancer therapy:
- Study on Tubulin Inhibition : A series of thiazole compounds were synthesized and tested for their ability to inhibit tubulin polymerization. The results indicated that these compounds could effectively disrupt microtubule dynamics similar to known chemotherapeutic agents .
- Antimicrobial Testing : In vitro tests indicated that certain thiazole derivatives displayed promising antimicrobial activity against Gram-positive bacteria, suggesting a potential application in treating infections .
Q & A
Q. What are the established synthetic routes for N-(2-Methoxyphenyl)-4-{2-methylimidazo[1,2-a]pyridin-3-yl}-1,3-thiazol-2-amine?
The compound is synthesized via multi-step reactions involving cyclization and coupling. A common approach includes:
- Imidazo[1,2-a]pyridine core formation : Condensation of 2-aminopyridine derivatives with α-bromoketones under reflux conditions (e.g., DMF, 80–100°C) to form the imidazo[1,2-a]pyridine scaffold .
- Thiazole ring construction : Reaction of the imidazo[1,2-a]pyridine intermediate with thiourea derivatives in the presence of iodine or POCl₃ to form the thiazole ring .
- Final coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the 2-methoxyphenyl group at the thiazole-2-amine position . Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization .
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in thiazole/imidazopyridine regions) and carbon assignments .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly for resolving tautomeric or stereochemical ambiguities .
Advanced Research Questions
Q. What computational methods are used to study tautomerism in thiazol-2-amine derivatives?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G** level) are employed to analyze tautomeric equilibria. For N-(pyridin-2-yl)thiazol-2-amine analogs, studies reveal six isomeric forms with energy differences <4 kcal/mol. The thiazole and pyridine rings compete to stabilize the tautomeric hydrogen, influencing electron distribution and protonation sites . Molecular orbital analysis further identifies divalent N(I) character in specific isomers, critical for understanding reactivity .
Q. How can reaction conditions be optimized to improve synthetic yields?
Mechanistic insights guide optimization:
- Base selection : In imine reductions (e.g., NaBH₄ for Schiff base intermediates), polar aprotic solvents (THF, MeOH) enhance proton shuttling and reduce side reactions .
- Catalyst systems : Palladium catalysts (e.g., Pd₂(dba)₃ with Xantphos) improve coupling efficiency in C–N bond formation, especially for sterically hindered aryl groups .
- Temperature control : Lower temperatures (e.g., 35°C) minimize decomposition in copper-catalyzed reactions, as shown in analogous pyrazole syntheses .
Q. What strategies are used to evaluate biological activity, such as COX-2 inhibition?
- In vitro enzyme assays : Recombinant COX-2 is incubated with the compound, and inhibition is quantified via colorimetric detection of prostaglandin metabolites (e.g., using a COX Fluorescent Inhibitor Screening Kit) .
- Selectivity profiling : Comparative testing against COX-1 ensures target specificity, with IC₅₀ ratios >10 indicating selective COX-2 inhibition .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding interactions with COX-2’s hydrophobic pocket, guided by structural analogs like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine .
Q. How do structural modifications impact electronic properties and reactivity?
- Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring increase thiazole’s electrophilicity, enhancing nucleophilic attack susceptibility .
- Methoxy groups on the phenyl ring influence π-π stacking in biological targets, as shown in SAR studies of similar imidazopyridine-thiazole hybrids .
- Steric effects : Bulky substituents (e.g., adamantyl) reduce rotational freedom, stabilizing specific conformations critical for binding .
Contradiction Analysis
Q. Why do some studies report divergent yields for analogous compounds?
Discrepancies arise from:
- Purification methods : Chromatography vs. recrystallization can lead to yield variations (e.g., 40–83% yields in thiazol-2-amine derivatives depending on solvent systems) .
- Catalyst loadings : Higher Pd/Cu ratios (e.g., 10 mol% vs. 5 mol%) improve conversion but may increase side-product formation .
- Substrate accessibility : Electron-deficient aryl halides exhibit faster coupling kinetics, as seen in comparative syntheses of N-arylthiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
